Cas no 213550-25-5 ((2R)-2-Amino-3-bis(4- methoxyphenyl)phenylmethoxy-1-propanol)

(2R)-2-Amino-3-bis(4- methoxyphenyl)phenylmethoxy-1-propanol structure
213550-25-5 structure
商品名:(2R)-2-Amino-3-bis(4- methoxyphenyl)phenylmethoxy-1-propanol
CAS番号:213550-25-5
MF:C24H27NO4
メガワット:393.47548699379
CID:5164275

(2R)-2-Amino-3-bis(4- methoxyphenyl)phenylmethoxy-1-propanol 化学的及び物理的性質

名前と識別子

    • 1-Propanol, 2-amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-, (2R)-
    • (2R)-2-Amino-3-bis(4- methoxyphenyl)phenylmethoxy-1-propanol
    • インチ: 1S/C24H27NO4/c1-27-22-12-8-19(9-13-22)24(29-17-21(25)16-26,18-6-4-3-5-7-18)20-10-14-23(28-2)15-11-20/h3-15,21,26H,16-17,25H2,1-2H3/t21-/m1/s1
    • InChIKey: NSESDOQTZQNHLZ-OAQYLSRUSA-N
    • ほほえんだ: C(O)[C@@H](N)COC(C1=CC=C(OC)C=C1)(C1=CC=C(OC)C=C1)C1=CC=CC=C1

じっけんとくせい

  • 密度みつど: 1.163±0.06 g/cm3(Predicted)
  • ふってん: 592.6±50.0 °C(Predicted)
  • 酸性度係数(pKa): 12.48±0.10(Predicted)

(2R)-2-Amino-3-bis(4- methoxyphenyl)phenylmethoxy-1-propanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A348970-2.5g
(2R)-2-Amino-3-[bis(4- methoxyphenyl)phenylmethoxy]-1-propanol
213550-25-5
2.5g
$ 1800.00 2023-09-09
TRC
A348970-1g
(2R)-2-Amino-3-[bis(4- methoxyphenyl)phenylmethoxy]-1-propanol
213550-25-5
1g
$ 775.00 2022-04-02
TRC
A348970-100mg
(2R)-2-Amino-3-[bis(4- methoxyphenyl)phenylmethoxy]-1-propanol
213550-25-5
100mg
$ 133.00 2023-04-19
TRC
A348970-1000mg
(2R)-2-Amino-3-[bis(4- methoxyphenyl)phenylmethoxy]-1-propanol
213550-25-5
1g
$ 936.00 2023-04-19
TRC
A348970-500mg
(2R)-2-Amino-3-[bis(4- methoxyphenyl)phenylmethoxy]-1-propanol
213550-25-5
500mg
$ 563.00 2023-04-19

(2R)-2-Amino-3-bis(4- methoxyphenyl)phenylmethoxy-1-propanol 関連文献

(2R)-2-Amino-3-bis(4- methoxyphenyl)phenylmethoxy-1-propanolに関する追加情報

Compound Introduction: (2R)-2-Amino-3-bis(4-methoxyphenyl)phenylmethoxy-1-propanol (CAS No. 213550-25-5)

CAS No. 213550-25-5 refers to a specialized organic compound with a complex molecular structure, characterized by its stereochemical configuration and aromatic substituents. This compound, formally known as (2R)-2-Amino-3-bis(4-methoxyphenyl)phenylmethoxy-1-propanol, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of multiple aromatic rings and functional groups makes it a promising candidate for further investigation in drug discovery and development.

The molecular framework of this compound consists of a central phenyl ring substituted with two 4-methoxyphenyl groups at the 3-position, connected to a propyl chain that terminates in an amino group at the 2-position and a methoxy group at the 1-position. The stereochemical configuration at the chiral center (indicated by the (2R) designation) plays a crucial role in determining its biological efficacy and interaction with biological targets. This precise three-dimensional arrangement is often critical for achieving high selectivity and potency in pharmaceutical applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties and binding affinity of this compound more accurately. Studies suggest that the bis(4-methoxyphenyl) moiety may enhance solubility while maintaining metabolic stability, making it an attractive scaffold for drug design. Additionally, the amino group provides opportunities for further derivatization, allowing chemists to explore modified analogs with improved pharmacological profiles.

In the context of medicinal chemistry, this compound has been explored as a potential modulator of enzyme activity and receptor binding. Preliminary in vitro studies indicate that it may interact with proteins involved in signal transduction pathways relevant to neurological disorders. The 4-methoxyphenyl groups, known for their ability to influence electronic properties and binding interactions, could contribute to enhanced binding affinity or selectivity against specific therapeutic targets. Such characteristics are highly valued in the development of small-molecule drugs targeting complex diseases.

The synthesis of this compound presents unique challenges due to its intricate stereochemistry and multiple functional groups. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These approaches are essential for ensuring that the pharmacological effects observed in vitro translate effectively to in vivo conditions. The development of efficient synthetic routes not only facilitates research but also paves the way for large-scale production if clinical trials prove successful.

Current research trends in pharmaceutical chemistry emphasize the importance of polypharmacicity—designing molecules that can interact with multiple targets simultaneously—to achieve synergistic therapeutic effects. The structural complexity of (2R)-2-Amino-3-bis(4-methoxyphenyl)phenylmethoxy-1-propanol aligns well with this trend, as its multiple substituents offer potential interactions with various biological pathways. This polypharmacic potential could make it a valuable tool for addressing multifaceted diseases such as cancer or neurodegenerative disorders, where modulation of multiple signaling pathways is often required.

The role of stereochemistry in determining biological activity cannot be overstated. The (2R) configuration at the chiral center influences how the molecule fits into biological receptors or enzymes, much like a hand fitting into a glove. This specificity is critical for achieving desired pharmacological effects while minimizing off-target interactions that could lead to adverse side effects. As such, compounds like this one are often subjected to rigorous structural optimization efforts to refine their stereochemical features for improved therapeutic outcomes.

From a regulatory perspective, compounds like CAS No. 213550-25-5 must undergo extensive preclinical testing before entering human trials. This includes toxicology studies to assess safety profiles and pharmacokinetic evaluations to understand how the body processes the compound. The complexity of its structure necessitates thorough characterization using spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its identity and purity.

The future direction of research on this compound may involve exploring its derivatives through structure-activity relationship (SAR) studies. By systematically modifying specific functional groups or substituents, researchers can identify which structural elements contribute most significantly to biological activity. This iterative process is fundamental in drug discovery pipelines and often leads to novel therapeutic agents with enhanced efficacy or reduced toxicity.

Collaborative efforts between synthetic chemists, biochemists, and biologists are essential for maximizing the potential of compounds like (2R)-2-Amino-3-bis(4-methoxyphenyl)phenylmethoxy-1-propanol. Such interdisciplinary approaches allow researchers to leverage expertise from different fields to address complex scientific challenges effectively. For instance, computational modeling can guide synthetic strategies, while biochemical assays help validate hypotheses about mechanism of action.

The broader implications of this research extend beyond individual compounds; they contribute to our fundamental understanding of how molecular structure influences biological function. Advances in this area not only accelerate drug development but also foster innovation across related disciplines such as materials science and chemical biology where similar principles apply.

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